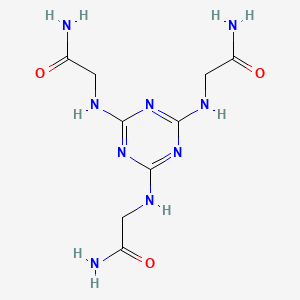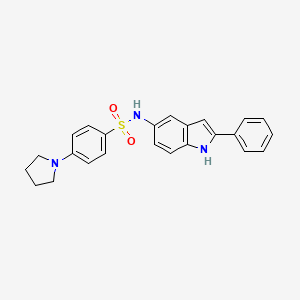
9-Chloro-5-methoxy-3-methylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-5-methoxy-3-methylacridine is a heterocyclic compound belonging to the acridine family. Acridines are known for their planar, tricyclic structure, which includes nitrogen atoms. This compound has the molecular formula C15H12ClNO and a molecular weight of 257.72 g/mol . It is primarily used for research purposes and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-5-methoxy-3-methylacridine typically involves the cyclization of appropriate precursors. One common method includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization using polyphosphoric acid (PPA) to yield acridone derivatives . Another method involves copper-based salt-promoted tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: 9-Chloro-5-methoxy-3-methylacridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield acridone derivatives, while substitution reactions could introduce various functional groups at different positions on the acridine ring .
科学的研究の応用
9-Chloro-5-methoxy-3-methylacridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of dyes, fluorescent materials, and corrosion inhibitors.
作用機序
The mechanism of action of 9-Chloro-5-methoxy-3-methylacridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA and related enzymes, leading to various biological effects. The compound’s planar structure allows it to insert between DNA base pairs, causing the helical structure to unwind. This can inhibit processes such as DNA replication and transcription, making it a potential anticancer agent .
類似化合物との比較
- 9-Chloro-3-methylacridine
- 9-Methylacridine
- 9-Aminoacridine
Comparison: 9-Chloro-5-methoxy-3-methylacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy group at the 5-position and the chlorine atom at the 9-position can influence its reactivity and interactions with biological targets .
特性
CAS番号 |
88914-99-2 |
|---|---|
分子式 |
C15H12ClNO |
分子量 |
257.71 g/mol |
IUPAC名 |
9-chloro-5-methoxy-3-methylacridine |
InChI |
InChI=1S/C15H12ClNO/c1-9-6-7-10-12(8-9)17-15-11(14(10)16)4-3-5-13(15)18-2/h3-8H,1-2H3 |
InChIキー |
PFPYCMFWPCELRY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC3=C(C=CC=C3OC)C(=C2C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


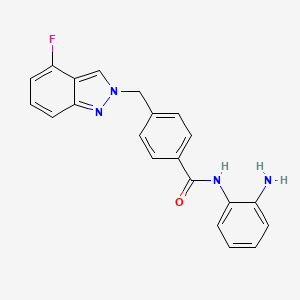
![(S)-6-Chloro-3-methyl-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12935210.png)
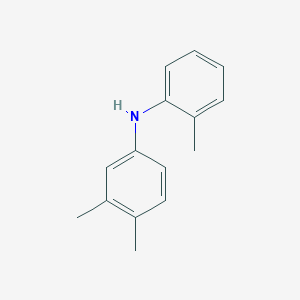
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-4-yl]acetamide](/img/structure/B12935215.png)
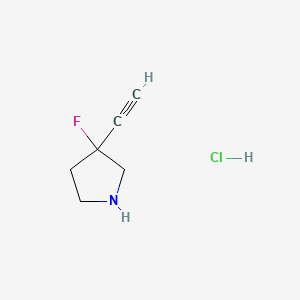


![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)

![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)


